1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of benzimidazole condensed ring systemsThe structure of this compound consists of a fused ring system combining benzimidazole and pyrimidine moieties, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine can be synthesized through various synthetic routes. One common method involves the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This reaction typically requires heating under reflux conditions to facilitate the cyclization process.
Another approach involves the use of 2-cyanomethylbenzimidazole and trichloroacetonitrile, followed by condensation with ethyl orthoformate . This method also requires specific reaction conditions, such as the presence of a base and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, copper-catalyzed coupling and cyclization reactions have been employed to synthesize this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to intercalate with DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine: Similar in structure but lacks the tetrahydro moiety.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and tetrahydro moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3 |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-5-6-11-7-13(9)10/h1-4,11H,5-7H2 |
InChI-Schlüssel |
SPYWPBUKSUQXDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCN2C1=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.